molecular formula C10H12O2 B1205455 4-Phenyl-1,3-dioxane CAS No. 772-00-9

4-Phenyl-1,3-dioxane

Cat. No.: B1205455
CAS No.: 772-00-9
M. Wt: 164.2 g/mol
InChI Key: RCJRILMVFLGCJY-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dioxane is an organic compound with the molecular formula C10H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms and a phenyl group attached to the dioxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

4-Phenyl-1,3-dioxane plays a significant role in biochemical reactions, particularly as a solvent and a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes. These interactions are crucial for understanding the compound’s role in biochemical systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, enzymes that play pivotal roles in signal transduction. This modulation can lead to altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo conformational changes, affecting its interaction with biomolecules. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxicity. Studies have reported threshold effects, where a certain concentration of this compound is required to elicit a biological response. Toxic effects at high doses include oxidative stress, inflammation, and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound in specific tissues depend on factors such as lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution is crucial for elucidating its biochemical roles .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

    Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.

    Substitution: Organolithium compounds, Grignard reagents, enolates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols or ethers .

Scientific Research Applications

4-Phenyl-1,3-dioxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-dioxane involves its interaction with various molecular targets and pathways. Its stability and reactivity allow it to participate in a range of chemical reactions, influencing the behavior of other molecules in the system. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

  • 1,3-Dioxolane
  • 1,3-Dioxane
  • 4-Phenyl-1,3-dioxolane

4-Phenyl-1,3-dioxane stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-phenyl-1,3-dioxane
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InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCJRILMVFLGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID70870772
Record name 1,3-Dioxane, 4-phenyl-
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Molecular Weight

164.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Phenyl-1,3-dioxane
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CAS No.

772-00-9
Record name 4-Phenyl-1,3-dioxane
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Record name 4-Phenyl-1,3-dioxane
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Record name 1,3-Dioxane, 4-phenyl-
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Record name 1,3-Dioxane, 4-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-1,3-dioxane?

A1: this compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including 1H NMR, 13C NMR [, ] , and ESR [] . These techniques provide valuable information regarding the compound's structure, conformation, and electronic properties.

Q3: What is the Prins reaction and how is this compound synthesized using it?

A3: The Prins reaction is an acid-catalyzed reaction of aldehydes or ketones with alkenes or alkynes, typically in the presence of an acid catalyst, to form 1,3-dioxanes. This compound can be synthesized by the Prins reaction of styrene with formaldehyde in the presence of an acid catalyst, such as BF3·O(C2H5)2 [] or sulfonic acid functionalized mesoporous SBA-15 [] .

Q4: How does the choice of catalyst impact the synthesis of this compound via the Prins reaction?

A4: The selection of catalyst significantly influences the yield and selectivity of this compound in the Prins reaction. Studies have demonstrated that catalysts like ZnAlMCM-41 [] and 2,6-di-tert-butylphenoxy(difluoro)borane [] exhibit high selectivity towards this compound formation.

Q5: What are some other synthetic routes to obtain this compound?

A5: Besides the Prins reaction, alternative methods like the reaction of dichlorocarbene with this compound [] and phase transfer catalysis [] have been reported for the synthesis of this compound derivatives.

Q6: What are some applications of this compound in organic synthesis?

A6: this compound serves as a versatile precursor in organic synthesis. It can be used to generate γ-oxy-substituted benzyllithium derivatives via reductive lithiation [, ] . Additionally, its derivatives find applications as intermediates in the synthesis of various compounds, including pharmaceuticals [, ] .

Q7: How can this compound be transformed into other valuable compounds?

A7: Research has shown that this compound can be converted into 3-Phenyl-1-propanol and 3-Phenyl-1-butanol through catalytic cleavage using palladium or CuOCr2O3BaCrO4 catalysts [] . It can also undergo hydrogenolysis to produce propiophenone in an inert atmosphere [] .

Q8: How do structural modifications of this compound influence its reactivity?

A9: The presence of substituents on the phenyl ring or the dioxane ring can significantly affect the reactivity and properties of this compound. For instance, electron-withdrawing groups on the phenyl ring can influence the reactivity towards electrophilic aromatic substitution reactions [] .

Q9: Are there studies investigating the influence of this compound derivatives on stereoselectivity in organic reactions?

A10: Yes, research has explored the use of optically active 5-amino-4-phenyl-1,3-dioxanes in asymmetric Strecker synthesis [, ] . The presence of the chiral center in these derivatives can induce stereoselectivity during the reaction, leading to the preferential formation of one enantiomer over the other.

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